Biotin-DEVD-FMK molecular weight and chemical formula
Biotin-DEVD-FMK molecular weight and chemical formula
This technical guide details the physicochemical properties, mechanistic basis, and experimental applications of Biotin-DEVD-FMK , a specialized activity-based probe used in apoptosis research.
Molecular Weight, Chemical Formula, and Mechanistic Application[1][2]
Executive Summary
Biotin-DEVD-FMK is a cell-permeable, irreversible activity-based probe (ABP) designed to target, covalently modify, and detect active Caspase-3 and Caspase-7.[1] Unlike reversible inhibitors, this molecule serves a dual purpose: inhibition of the proteolytic cascade and affinity labeling of the active enzyme species.
It combines the substrate recognition sequence Asp-Glu-Val-Asp (DEVD) with a fluoromethyl ketone (FMK ) warhead and a Biotin tag, enabling the specific isolation or visualization of the active caspase fraction via streptavidin conjugates.[1]
Physicochemical Specifications
The following data represents the standard cell-permeable methyl ester form of the compound, which is the dominant formulation for intracellular research.
Core Chemical Data
| Property | Specification |
| Chemical Formula | C₃₂H₄₉FN₆O₁₂S |
| Molecular Weight | 760.83 g/mol |
| IUPAC Name | Methyl (3S)-3-(2-fluoroacetyl)-...[][1][3][4] (Complex peptide derivative) |
| Peptide Sequence | Biotin-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-FMK |
| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water |
| Appearance | White to off-white lyophilized solid |
| Purity Standard | Typically ≥95% (HPLC) |
| Storage | -20°C (Desiccated); Protect from light |
Critical Formulation Note: The molecular weight of 760.83 Da corresponds to the methylated form (Asp/Glu residues are methyl esters).[1] This modification neutralizes the negative charge of the carboxyl groups, facilitating passive transport across the cell membrane. Once cytosolic, endogenous esterases hydrolyze the methyl groups, regenerating the bioactive free acid form.
Mechanistic Principles
Structural Logic
The molecule is engineered with three distinct functional domains:
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The Recognition Domain (DEVD): Mimics the cleavage site of endogenous Caspase-3 substrates (e.g., PARP).[1] This ensures high affinity binding to the S1-S4 pockets of the enzyme.
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The Warhead (FMK): A fluoromethyl ketone group acts as a "suicide substrate."[1] It is an electrophilic trap that reacts specifically with the catalytic cysteine thiolate in the enzyme's active site.
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The Reporter (Biotin): A vitamin B7 moiety attached via the N-terminus.[1][5] It remains exposed after the inhibitor binds, acting as a handle for Streptavidin-HRP (blotting) or Streptavidin-Agarose (pull-down).[1]
Reaction Mechanism
The inhibition is irreversible .[4] The catalytic Cysteine-163 of Caspase-3 executes a nucleophilic attack on the ketone carbon of the FMK group. The fluoride ion acts as a leaving group, resulting in a stable thioether adduct .
DOT Diagram: Mechanism of Action
Caption: The irreversible alkylation of the Caspase-3 active site cysteine by the FMK moiety, enabling downstream detection via Biotin.[1]
Experimental Framework
Applications
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In Situ Affinity Labeling: Detects only the active fraction of Caspase-3 in living cells undergoing apoptosis. Pro-caspases (inactive zymogens) are not labeled because their active site is structurally inaccessible.[1]
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Proteomics/Pull-down: Enrichment of active caspases to identify complex partners.
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Fluorescence Microscopy: When coupled with Streptavidin-Fluorophores (e.g., Streptavidin-FITC).[1]
Protocol: In Situ Affinity Labeling
Objective: Label active Caspase-3 in Jurkat cells treated with Staurosporine.
Reagents:
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Biotin-DEVD-FMK (Stock: 10 mM in DMSO).[1]
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Apoptosis Inducer (e.g., Staurosporine or Camptothecin).[1]
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Lysis Buffer (Chaps-based or RIPA).[1]
Step-by-Step Methodology:
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Culture: Grow cells to 1x10⁶ cells/mL.
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Induction: Treat experimental group with inducer (e.g., 1 µM Staurosporine) for 2–4 hours.
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Labeling: Add Biotin-DEVD-FMK directly to the culture media.
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Recommended Concentration: 10–20 µM.
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Control: Add DMSO only to a separate control tube.
-
-
Incubation: Incubate for 1 hour at 37°C. (The probe enters the cell and binds active caspases as they are generated).
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Wash: Centrifuge cells (300 x g, 5 min). Wash 2x with ice-cold PBS to remove unbound probe.
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Lysis: Resuspend pellet in Lysis Buffer. Incubate on ice for 20 min.
-
Analysis:
DOT Diagram: Experimental Workflow
Caption: Workflow for in situ labeling of active caspases. The probe is added to live cells, allowing it to bind enzymes in their native environment.
Technical Validation & Troubleshooting
Specificity Controls
To confirm that the signal observed is indeed Caspase-3:
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Competition Assay: Pre-incubate cells or lysate with an excess (50-100 µM) of non-biotinylated Z-DEVD-FMK .[1] This should block the active sites, preventing Biotin-DEVD-FMK binding and eliminating the signal.
-
Negative Control Probe: Use Biotin-FA-FMK (non-specific cathepsin inhibitor) to rule out non-specific cysteine protease binding.[1]
Common Pitfalls
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Non-Specific Binding: Biotin is sticky. Always block membranes with BSA (not milk, as milk contains endogenous biotin) if using Streptavidin-HRP.[1]
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Hydrolysis Failure: In rare cell lines with low esterase activity, the methyl ester form may not hydrolyze efficiently. In such cases, longer incubation times or higher concentrations may be required.
